Pyrimidine hydrate
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Overview
Description
Pyrimidine hydrate is a hydrated form of pyrimidine, a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂·H₂O. Pyrimidine is a fundamental structure in many biological molecules, including nucleic acids. The hydrate form is significant in various chemical and biological processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine hydrate can be synthesized through several methods. One common approach involves the condensation of amidine-containing substrates with suitable carbonyl compounds. For instance, the reaction of amidine with α, β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under controlled conditions can yield pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. These methods may include the use of metal catalysts, ionic liquids, or nanocatalysts to enhance the reaction efficiency and yield. The reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrimidine oxides.
Reduction: Reduction reactions can convert this compound to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Pyrimidine hydrate has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Integral in the study of nucleic acids and their functions.
Medicine: Pyrimidine derivatives are crucial in developing antiviral, anticancer, and antimicrobial drugs.
Industry: Employed in the production of dyes, polymers, and as corrosion inhibitors
Mechanism of Action
The mechanism of action of pyrimidine hydrate involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways. For instance, pyrimidine derivatives can inhibit the activity of enzymes involved in DNA replication, making them effective in anticancer therapies .
Comparison with Similar Compounds
Pyridine: Another nitrogen-containing heterocycle but with a single nitrogen atom.
Purine: Contains a fused ring system with two nitrogen atoms, similar to pyrimidine but with an additional ring.
Pyrazine: Similar to pyrimidine but with nitrogen atoms at positions 1 and 4.
Uniqueness of Pyrimidine Hydrate: this compound is unique due to its specific hydration state, which can influence its reactivity and interactions in biological systems. Unlike pyridine, which is less reactive, this compound’s additional nitrogen atom allows for more diverse chemical reactions. Compared to purine, this compound is simpler and more versatile in synthetic applications .
Properties
CAS No. |
158868-12-3 |
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Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
pyrimidine;hydrate |
InChI |
InChI=1S/C4H4N2.H2O/c1-2-5-4-6-3-1;/h1-4H;1H2 |
InChI Key |
LSYJHRREPKXURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1.O |
Origin of Product |
United States |
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